
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthetic pathway for this compound involves the condensation of (1r,4r)-4-(pyrazin-2-yloxy)cyclohexylamine with m-tolylacetic acid . The reaction likely proceeds through an amide bond formation, resulting in the desired product .
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclohexyl group linked to a pyrazin-2-yloxy moiety, with an m-tolyl substituent on the acetamide nitrogen. The stereochemistry of the cyclohexyl ring is (1r,4r) .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, we can infer its reactivity based on its functional groups. Potential reactions may include hydrolysis of the amide bond, substitution reactions at the pyrazin-2-yloxy position, or transformations of the m-tolyl group .
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including compounds with structural similarities to N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various spectroscopic methods and exhibited significant in vitro antioxidant activity, as assessed by standard assays. This indicates the potential of such compounds in developing antioxidant agents (K. Chkirate et al., 2019).
Structural and Vibrational Investigation
A detailed structural and vibrational study on 2-phenyl-N-(pyrazin-2-yl)acetamide, a compound with a core structure similar to the subject compound, has been performed. This research combined experimental techniques with theoretical DFT calculations to provide insights into the molecule's geometry, vibrational frequencies, and electronic properties. Such studies are foundational for understanding the physical and chemical properties of novel compounds (Jilu Lukose et al., 2015).
Chemoselective Acetylation for Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the utility of acetamide derivatives in pharmaceutical synthesis. The chemoselective monoacetylation of 2-aminophenol, facilitated by enzyme catalysis, highlights the strategic significance of functionalized acetamides in drug development and synthesis (Deepali B Magadum et al., 2018).
DPPH Scavenging, Analgesic, and Anti-inflammatory Agent
The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated significant DPPH radical scavenging activity, along with analgesic and anti-inflammatory effects. This suggests that compounds structurally related to N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide could have multifaceted applications in therapeutic treatments (P. Nayak et al., 2014).
Antimicrobial Activities of Thiazole Derivatives
Novel thiazoles synthesized from 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide exhibited significant anti-bacterial and anti-fungal activities, demonstrating the potential of acetamide derivatives in antimicrobial drug development. Such compounds, with their diverse biological activities, offer valuable insights into the design of new antimicrobial agents (G. Saravanan et al., 2010).
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-3-2-4-15(11-14)12-18(23)22-16-5-7-17(8-6-16)24-19-13-20-9-10-21-19/h2-4,9-11,13,16-17H,5-8,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFTUBMWCCLJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

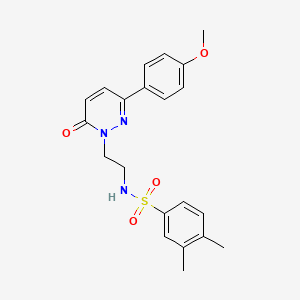
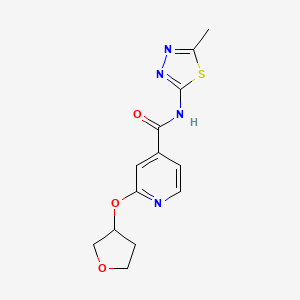
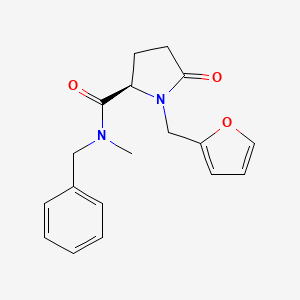

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2979130.png)
![6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2979131.png)


![N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2979136.png)
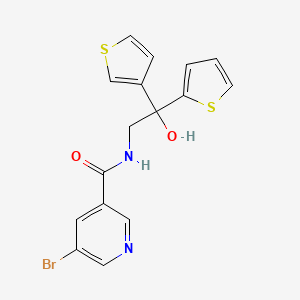
![3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2979138.png)
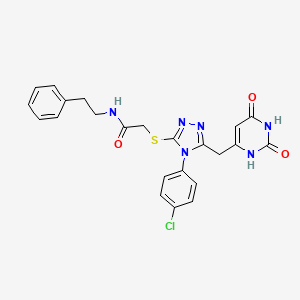
![2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979140.png)
![3-methyl-5-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2979142.png)